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Compound of Interest

Compound Name: Miacalcic

Cat. No.: B13831783 Get Quote

This document provides technical guidance and frequently asked questions for researchers,

scientists, and drug development professionals investigating the long-term use of calcitonin

and its potential association with an increased risk of malignancies.

Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding long-term calcitonin use?

A1: The primary concern is a potential increased risk of malignancies. This issue was

highlighted by meta-analyses of randomized controlled trials (RCTs) which showed a higher

incidence of various cancers in patients treated with calcitonin compared to placebo.[1][2][3]

This has led to significant regulatory scrutiny and changes in clinical recommendations.

Q2: What have regulatory agencies concluded about the cancer risk associated with

calcitonin?

A2: Regulatory agencies have reached different conclusions:

European Medicines Agency (EMA): The EMA concluded that there is evidence of a small

increased risk of cancer with long-term use.[2] Consequently, they recommended that

calcitonin-containing medicines should only be authorized for short-term use and that the

nasal spray formulation, used for osteoporosis, should be withdrawn as its benefits no longer

outweigh its risks for this indication.[2][4][5]
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Health Canada: Following a review of safety and effectiveness data, Health Canada decided

to withdraw all nasal spray calcitonin products from the market.[1]

U.S. Food and Drug Administration (FDA): The FDA acknowledged that a meta-analysis

suggests an increased risk of malignancies but stated that a definitive causal relationship

cannot be established.[3] While an advisory committee voted that the risks of calcitonin nasal

spray outweigh its benefits for treating postmenopausal osteoporosis, the FDA has kept the

products on the market as a therapeutic option for patients who cannot tolerate or are

unwilling to use other treatments.[3][6][7]

Q3: Is the increased cancer risk associated with a specific type of cancer?

A3: The meta-analyses did not provide sufficient data to identify an increased risk for a specific

type of malignancy; various types were reported.[3] However, a large population-based nested

case-control study observed a statistically significant increased risk for liver cancer (OR 1.94)

but a decreased risk for breast cancer (OR 0.35) in women using calcitonin nasal spray.[8][9]

Initial concerns about prostate cancer from trials with an oral formulation were not

substantiated in the final analysis.[10]

Q4: What is the biological plausibility for calcitonin inducing or promoting cancer?

A4: The biological rationale is complex and appears contradictory. Some studies suggest a lack

of a clear cellular signaling mechanism that would account for a causal relationship.[10][11]

Anti-tumorigenic effects: In some breast cancer cell lines, calcitonin has been shown to

decrease ERK1/2 phosphorylation via the PKA pathway, suggesting a potential anti-

proliferative effect.[12][13]

Pro-tumorigenic effects: In contrast, studies on prostate cancer cells have implicated the

calcitonin/calcitonin receptor (CT/CTR) axis in promoting cell growth, invasion, and

metastasis, potentially through Gs/cAMP and Ca2+ signaling pathways.[10][14][15][16]

Q5: My in vitro experiment shows calcitonin inhibiting cancer cell growth. How do I reconcile

this with the clinical findings of increased cancer risk?

A5: This is a common challenge when translating preclinical findings. The discrepancy can

arise from several factors:
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Cell-Type Specificity: Calcitonin's effect is highly dependent on the cancer cell type and its

specific signaling network. As noted, it can inhibit growth in certain breast cancer cells while

promoting it in prostate cancer cells.[12][14]

In Vitro vs. In Vivo Environment:In vitro models lack the complexity of a whole organism,

including the tumor microenvironment, hormonal influences, and immune responses, which

can significantly alter a drug's effect.

Dose and Duration: The concentrations and exposure durations used in your cell culture

experiments may not reflect the pharmacokinetics of long-term, low-dose administration in

patients. The clinical risk is associated with long-term use.[1]

Data Presentation: Summary of Malignancy Risk
The following tables summarize key quantitative data from meta-analyses and observational

studies.

Table 1: Malignancy Incidence from Meta-Analyses
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Study/Sour
ce

Calcitonin-
Treated
Group

Placebo-
Treated
Group

Metric Finding Citation(s)

FDA Meta-

analysis (21

RCTs)

4.1% 2.9%
Overall

Incidence

Increased

incidence of

malignancies

in calcitonin-

treated

patients.

[3]

EMA Review

(Nasal

Calcitonin)

- -
Increased

Rate

2.4%

increased

rate of cancer

with long-

term nasal

calcitonin

use.

[1][2]

EMA Review

(Oral/Nasal)
- -

Absolute Risk

Increase

0.7% (oral) to

2.4% (nasal)

absolute

increase in

risk.

[4][5][17]

Table 2: Odds Ratios (OR) for Malignancy
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Study/Analy
sis

Cancer
Type

Odds Ratio
(OR)

95%
Confidence
Interval (CI)

Note Citation(s)

Meta-analysis

(various)
Any Cancer 1.61 1.11 – 2.34

Analysis of

multiple

RCTs.

[10][11]

Meta-analysis

(Peto

method)

Any Cancer 1.90 1.27 – 2.84

Excluded four

trials with

zero cancer

cases.

[10][11]

Nested Case-

Control Study

Liver Cancer

(women)
1.94 1.23 – 3.05

Association

limited to

higher-dose

users.

[8][9]

Nested Case-

Control Study

Breast

Cancer

(women)

0.35 0.15 – 0.80

Suggests a

potential

protective

effect.

[8][9]

Experimental Protocols
1. Protocol: Meta-Analysis of Randomized Controlled Trials (as per FDA/EMA reviews)

Objective: To assess the risk of malignancy associated with calcitonin use by pooling data

from multiple independent studies.

Study Selection: Inclusion of all randomized, placebo-controlled clinical trials of calcitonin-

salmon (nasal spray and oral forms) with sufficient duration and follow-up to assess

malignancies.

Data Extraction: Systematic extraction of data on study design, patient population, calcitonin

dose and duration, and the incidence of all malignancies in both the calcitonin and placebo

arms.

Statistical Analysis:
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Calculation of odds ratios (OR) or risk ratios (RR) for new malignancies in each trial.

Pooling of the individual trial data using a fixed or random-effects model (e.g., Mantel-

Haenszel method) to generate a summary OR/RR with a 95% confidence interval.[10]

Analysis of heterogeneity to assess the consistency of findings across studies.

The overall incidence of malignancies is calculated as the number of patients with

malignancies divided by the total number of patients in each treatment arm.[3]

2. Protocol: Population-Based Nested Case-Control Study

Objective: To evaluate the association between calcitonin nasal spray (CNS) use and

subsequent cancer risk in a real-world population.

Methodology:

Cohort Identification: A large cohort of patients (e.g., those diagnosed with osteoporosis) is

identified from a national health database.[8][9]

Case Identification: Within the cohort, all patients who are newly diagnosed with cancer

("cases") are identified.

Control Selection: For each case, one or more "controls" (patients from the cohort who did

not develop cancer) are selected. Controls are matched to cases based on key variables

like age, sex, comorbidities, and year of cohort entry to minimize confounding.[9]

Exposure Assessment: Prescription records are used to determine the history of CNS use

(e.g., ever used, cumulative dose, duration) for both cases and controls prior to the cancer

diagnosis date (or the equivalent date for controls).

Statistical Analysis: Logistic regression is used to calculate the odds ratio (OR) and 95%

confidence interval, which estimates the odds of having been exposed to CNS among

cancer cases compared to controls. Analyses are adjusted for potential confounders.[8]

Visualizations: Signaling Pathways and Workflows
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Caption: Dual signaling roles of calcitonin in different cancer models.
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Caption: Workflow for assessing the carcinogenic potential of a drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.fda.gov/drugs/postmarket-drug-safety-information-patients-and-providers/questions-and-answers-changes-indicated-population-miacalcin-calcitonin-salmon
https://www.fda.gov/drugs/postmarket-drug-safety-information-patients-and-providers/questions-and-answers-changes-indicated-population-miacalcin-calcitonin-salmon
https://www.gov.uk/drug-safety-update/calcitonin-miacalcic-increased-risk-of-cancer-with-long-term-use
http://www.abebio.com/show.php?newsid=1527
https://www.fiercepharma.com/regulatory/fda-panel-looks-askance-at-calcitonin-bone-drugs
https://www.cbsnews.com/news/fda-panel-says-long-prescribed-osteoporosis-spray-could-raise-cancer-risk/
https://www.cbsnews.com/news/fda-panel-says-long-prescribed-osteoporosis-spray-could-raise-cancer-risk/
https://academic.oup.com/jcem/article-pdf/99/11/4259/10905825/jcem4259.pdf
https://pubmed.ncbi.nlm.nih.gov/25144633/
https://pubmed.ncbi.nlm.nih.gov/25144633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4715844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4715844/
https://www.springermedizin.de/does-salmon-calcitonin-cause-cancer-a-review-and-meta-analysis/8160962
https://www.springermedizin.de/does-salmon-calcitonin-cause-cancer-a-review-and-meta-analysis/8160962
https://pubmed.ncbi.nlm.nih.gov/18055485/
https://pubmed.ncbi.nlm.nih.gov/18055485/
https://jme.bioscientifica.com/view/journals/jme/39/6/375.xml
https://pmc.ncbi.nlm.nih.gov/articles/PMC5550541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5550541/
https://academic.oup.com/mend/article/20/8/1894/2738389
https://pubmed.ncbi.nlm.nih.gov/8299557/
https://pubmed.ncbi.nlm.nih.gov/8299557/
https://pubmed.ncbi.nlm.nih.gov/8299557/
https://seiomm.org/wp-content/uploads/2017/01/La-Agencia-Europea-del-Medicamento.pdf
https://www.benchchem.com/product/b13831783#long-term-use-of-calcitonin-and-the-potential-risk-of-malignancies
https://www.benchchem.com/product/b13831783#long-term-use-of-calcitonin-and-the-potential-risk-of-malignancies
https://www.benchchem.com/product/b13831783#long-term-use-of-calcitonin-and-the-potential-risk-of-malignancies
https://www.benchchem.com/product/b13831783#long-term-use-of-calcitonin-and-the-potential-risk-of-malignancies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13831783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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